N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Overview
Description
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that features a benzodioxin ring, a pyrrolidinone moiety, and an ethanediamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Benzodioxin Ring: This could be achieved through a cyclization reaction involving a catechol derivative and an appropriate dihalide.
Synthesis of the Pyrrolidinone Moiety: This might involve the reaction of a suitable amine with a lactam precursor.
Coupling Reactions: The final step would involve coupling the benzodioxin and pyrrolidinone intermediates using a diamide linkage, possibly through amide bond formation reactions under conditions such as EDCI/HOBt or DCC.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the benzodioxin ring or the pyrrolidinone moiety.
Reduction: Reduction of the amide bonds or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄, CrO₃, or PCC.
Reduction: Reagents such as LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methylphenyl]ethanediamide: Lacks the pyrrolidinone moiety.
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide: Different substitution pattern on the aromatic ring.
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propanediamide: Variation in the linker chain length.
Uniqueness
The unique combination of the benzodioxin ring, pyrrolidinone moiety, and ethanediamide linkage in N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-13-4-5-14(11-16(13)24-8-2-3-19(24)25)22-20(26)21(27)23-15-6-7-17-18(12-15)29-10-9-28-17/h4-7,11-12H,2-3,8-10H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZXZWGDKXTIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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